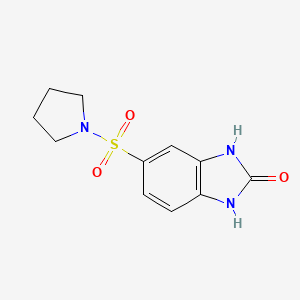
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide, also known as BAM-15, is a small molecule that has gained attention in recent years due to its potential as a therapeutic agent. It belongs to a class of compounds called uncouplers, which work by disrupting the mitochondrial membrane potential and altering cellular metabolism.
Mécanisme D'action
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide works by disrupting the mitochondrial membrane potential, which is the driving force behind ATP synthesis. By uncoupling oxidative phosphorylation, 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide reduces the efficiency of mitochondrial respiration and alters cellular metabolism. This can lead to changes in cellular signaling, metabolism, and gene expression.
Biochemical and Physiological Effects
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit tumor growth. In neurons, it can protect against oxidative stress and improve mitochondrial function. In adipocytes, it can increase insulin sensitivity and promote weight loss. However, the exact mechanisms underlying these effects are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide is its ability to uncouple mitochondrial respiration in a dose-dependent manner. This allows researchers to study the effects of mitochondrial dysfunction on cellular metabolism and disease. However, 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide also has some limitations. It can be toxic to cells at high concentrations, and its effects on mitochondrial function can be influenced by factors such as pH and temperature.
Orientations Futures
There are many potential future directions for research on 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its role in cancer therapy, where it may be used in combination with other drugs to induce apoptosis and inhibit tumor growth. Additionally, further studies are needed to better understand the mechanisms underlying its effects on cellular metabolism and disease.
Conclusion
In conclusion, 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide is a small molecule with potential as a therapeutic agent in various scientific fields. Its ability to uncouple mitochondrial respiration has made it a valuable tool for investigating the role of mitochondria in cellular metabolism and disease. However, further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-methylbenzaldehyde with piperidine, followed by the addition of benzylbromide and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained through a carboxylation reaction with carbon dioxide.
Applications De Recherche Scientifique
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide has been studied extensively in various scientific fields, including bioenergetics, cancer research, and neurodegenerative diseases. Its ability to uncouple mitochondrial respiration has made it a valuable tool for investigating the role of mitochondria in cellular metabolism and disease.
Propriétés
IUPAC Name |
4-benzyl-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-8-9-20(25-2)19(14-16)22-21(24)23-12-10-18(11-13-23)15-17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKUSTHJAQCKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)
![methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate](/img/structure/B5713297.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)

![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)

![N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5713362.png)






![1-{[(3-bromobenzyl)thio]acetyl}piperidine](/img/structure/B5713411.png)